molecular formula C9H9NO4 B1625792 1-(4-Methoxy-2-nitrophenyl)ethanone CAS No. 67323-06-2

1-(4-Methoxy-2-nitrophenyl)ethanone

Cat. No. B1625792
CAS RN: 67323-06-2
M. Wt: 195.17 g/mol
InChI Key: IOPKQYZGKNCNAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, “1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone” can be prepared by treating “4-benzyloxy-5-methoxy2-nitro-acetophenone” with trifluoroacetic acid at room temperature for 14 hours .

Scientific Research Applications

Phase Equilibrium Studies

1-(4-Methoxy-2-nitrophenyl)ethanone, and its related compounds, have been studied in the context of solid-liquid phase equilibrium. For example, the ternary phase equilibrium involving 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in various solvents has been determined. This research is significant for understanding the solubility and separation processes of such compounds (Li et al., 2019).

Charge Density Analysis

Charge density analysis is another area where derivatives of 1-(4-Methoxy-2-nitrophenyl)ethanone have been explored. For instance, 1-(2-hydroxy-5-nitrophenyl)ethanone has been studied using high-resolution X-ray and neutron diffraction data. This kind of analysis helps in understanding the intra- and intermolecular bonding features of these compounds (Hibbs, Overgaard, & Piltz, 2003).

Crystal Structure and Packing

The crystal structure and packing of compounds related to 1-(4-Methoxy-2-nitrophenyl)ethanone, such as C16H13NO4, are of interest in scientific research. These studies can provide insights into the molecular arrangements and potential applications in materials science (Guo, Liu, Yang, & Jian, 2009).

Biochemical Property Assessment

In the field of biochemistry, derivatives of 1-(4-Methoxy-2-nitrophenyl)ethanone, such as 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE), have been computationally assessed for their important biochemical properties. This includes evaluating their potential as drug candidates and understanding their reactivity towards specific receptors (Onawole et al., 2017).

properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)8-4-3-7(14-2)5-9(8)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPKQYZGKNCNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505479
Record name 1-(4-Methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2-nitrophenyl)ethanone

CAS RN

67323-06-2
Record name 1-(4-Methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxy-2-nitrophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxy-2-nitrophenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxy-2-nitrophenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxy-2-nitrophenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxy-2-nitrophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxy-2-nitrophenyl)ethanone

Citations

For This Compound
2
Citations
W Zhang, S Lou, Y Liu, Z Xu - The Journal of Organic Chemistry, 2013 - ACS Publications
A palladium-catalyzed chelation-assisted ortho-nitration of aryl C–H bond is described. A range of azaarenes such as 2-arylquinoxalines, pyridines, quinoline, and pyrazoles were …
Number of citations: 91 pubs.acs.org
A Jayaraman, E Cho, FM Irudayanathan… - Advanced Synthesis …, 2018 - Wiley Online Library
2,2,2‐Trichloroacetophenone derivatives were synthesized via decarboxylative trichlorination from arylpropiolic acids and trichloroisocyanuric acid (TCCA). The reaction was performed …
Number of citations: 20 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.